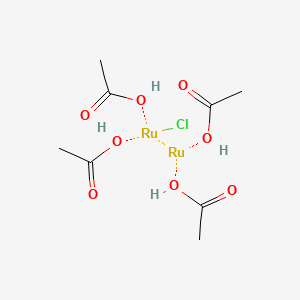
acetic acid;chlororuthenium;ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “acetic acid;chlororuthenium;ruthenium” is a coordination complex involving acetic acid, chlororuthenium, and ruthenium. Ruthenium, a rare transition metal belonging to the platinum group, is known for its versatile oxidation states and ability to form various coordination complexes. Acetic acid, a simple carboxylic acid, is commonly used as a solvent and reagent in chemical reactions. Chlororuthenium is a compound of ruthenium and chlorine, often used in catalysis and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;chlororuthenium;ruthenium involves the reaction of ruthenium chloride with acetic acid under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the coordination complex. The reaction can be represented as follows:
RuCl3+CH3COOH→RuCl2(CH3COO)+HCl
Industrial Production Methods
Industrial production of ruthenium complexes often involves the use of high-purity ruthenium chloride and acetic acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The resulting complex is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Acetic acid;chlororuthenium;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or elemental ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes or elemental ruthenium.
科学研究应用
Acetic acid;chlororuthenium;ruthenium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science.
作用机制
The mechanism of action of acetic acid;chlororuthenium;ruthenium involves the coordination of ruthenium with acetic acid and other ligands. The complex can undergo redox reactions, ligand exchange, and other transformations, which enable it to act as a catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in cancer therapy or facilitating chemical reactions in catalysis.
相似化合物的比较
Similar Compounds
Ruthenium trichloride: A common precursor for various ruthenium complexes.
Ruthenium acetylacetonate: Another ruthenium complex used in catalysis.
Ruthenium carbonyl complexes: Widely used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;ruthenium is unique due to its specific coordination environment and the presence of acetic acid as a ligand. This unique structure imparts distinct reactivity and properties, making it valuable in specific catalytic and therapeutic applications.
属性
CAS 编号 |
38833-34-0 |
|---|---|
分子式 |
C8H16ClO8Ru2 |
分子量 |
477.8 g/mol |
IUPAC 名称 |
acetic acid;chlororuthenium;ruthenium |
InChI |
InChI=1S/4C2H4O2.ClH.2Ru/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H;;/q;;;;;;+1/p-1 |
InChI 键 |
LLHUCACCCSUOKG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.Cl[Ru].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


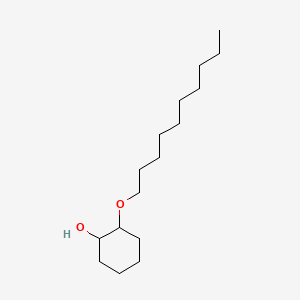
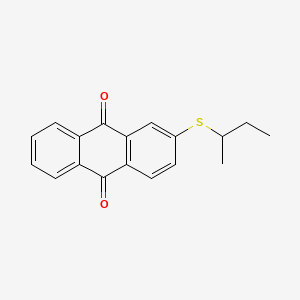
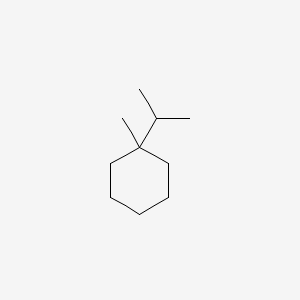
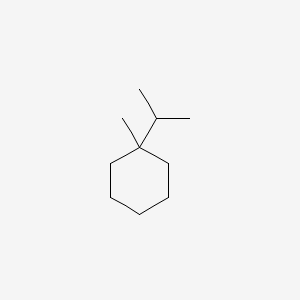
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


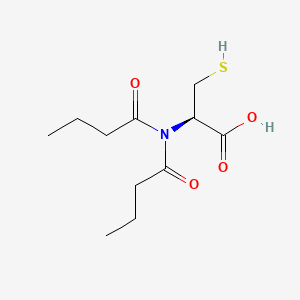


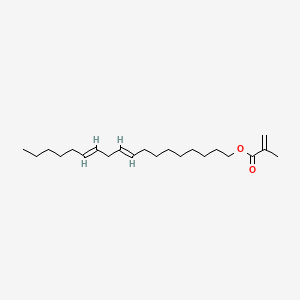
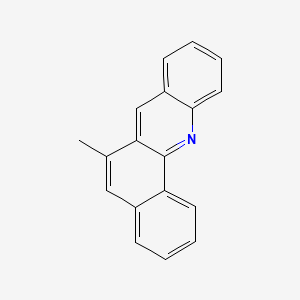
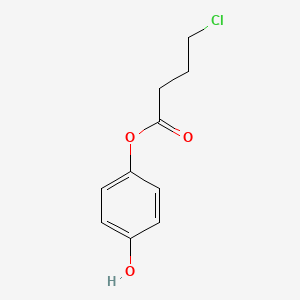
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
